5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one is a chemical compound belonging to the benzo[b]thiophene family This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 7th position on the benzo[b]thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one typically involves the cyclization of appropriate (halogenophenylthio)acetone with hot polyphosphoric acid . Another method includes the bromination of 5- or 7-halogeno-3-methylbenzo[b]thiophen with N-bromosuccinimide in boiling carbon tetrachloride to give the corresponding 3-bromomethyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring the reaction conditions are optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or thioethers.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacologically active agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to affect apoptosis and DNA repair mechanisms in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-3-methylbenzo[b]thiophene: Similar structure but lacks the 7-methyl group.
7-Chloro-3-methylbenzo[b]thiophene: Similar structure but lacks the 5-chloro group.
5-Bromo-7-methylbenzo[b]thiophen-3(2H)-one: Similar structure with bromine instead of chlorine.
Uniqueness
5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one is unique due to the specific positioning of the chlorine and methyl groups, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
52578-61-7 |
---|---|
Molekularformel |
C9H7ClOS |
Molekulargewicht |
198.67 g/mol |
IUPAC-Name |
5-chloro-7-methyl-1-benzothiophen-3-one |
InChI |
InChI=1S/C9H7ClOS/c1-5-2-6(10)3-7-8(11)4-12-9(5)7/h2-3H,4H2,1H3 |
InChI-Schlüssel |
XIFPWWFIRGSMPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1SCC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.